GSK-LSD1 is a small molecule specifically designed for scientific research. It acts as a potent and selective inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation []. Here's a breakdown of its key applications in scientific research:
GSK-LSD1 is a selective inhibitor of lysine-specific demethylase 1, also known as KDM1A. This enzyme plays a crucial role in the regulation of gene expression through the demethylation of histones and non-histone proteins, impacting cellular processes such as differentiation and proliferation. GSK-LSD1 was developed by GlaxoSmithKline as part of their initiative to create chemical probes for epigenetic research. It exhibits an IC50 value of 16 nM for inhibiting lysine-specific demethylase 1, demonstrating over 1000-fold selectivity against closely related enzymes, including lysine-specific demethylase 2 and monoamine oxidases A and B .
GSK-LSD1 acts by inhibiting LSD1, an enzyme that removes methyl groups from specific lysine residues on histones. Histones are proteins that package DNA in chromosomes, and methylation of these lysine residues can affect gene expression [1]. By inhibiting LSD1, GSK-LSD1 disrupts the normal pattern of histone methylation, leading to changes in gene expression. This altered gene expression can influence various cellular processes, including cell differentiation, proliferation, and survival [2, 3].
GSK-LSD1 is for research use only and should be handled with appropriate safety precautions [1, 2]. Detailed information on specific hazards is limited, but as with most research chemicals, it is advisable to wear personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling it.
GSK-LSD1 functions primarily through irreversible inhibition of lysine-specific demethylase 1. The mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide cofactor of the enzyme, leading to its inactivation. This inhibition disrupts the enzyme's ability to demethylate lysine residues on histones, thereby altering chromatin structure and gene expression profiles .
The biological activity of GSK-LSD1 has been extensively studied in various cancer cell lines. It has been shown to induce significant changes in gene expression, with an average effective concentration (EC50) of less than 5 nM in inhibiting cancer cell growth. Additionally, GSK-LSD1 has demonstrated potential therapeutic effects in conditions beyond cancer, such as reducing pro-inflammatory cytokine production in severe cases of COVID-19 by targeting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. Initially, precursor compounds are synthesized through standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions. The final product is purified using chromatographic techniques to ensure high purity and yield. Specific details on the synthesis route are proprietary but generally follow established protocols for synthesizing irreversible enzyme inhibitors .
GSK-LSD1 is primarily utilized in research settings as a chemical probe to study the role of lysine-specific demethylase 1 in epigenetics and cancer biology. Its applications include:
Interaction studies have shown that GSK-LSD1 effectively disrupts protein-protein interactions involving lysine-specific demethylase 1, particularly with transcription factors like GFI1B. These interactions are critical for understanding how lysine-specific demethylase 1 contributes to transcriptional repression and gene silencing within various cellular contexts . The compound has been characterized for its selectivity against other amine oxidases, confirming its specificity in targeting lysine-specific demethylase 1 without significant off-target effects .
GSK-LSD1 belongs to a class of lysine demethylase inhibitors that includes several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|---|
GSK-LSD1 | Lysine-specific demethylase 1 | 16 | >1000-fold over LSD2 | Irreversible inhibitor |
SP-2509 | Lysine-specific demethylase 1 | ~1000 | Less selective | Reversible inhibitor |
ORY-1001 | Lysine-specific demethylase 1 | ~300 | Moderate | Clinical trials ongoing |
GSK2879552 | Lysine-specific demethylase 1 | ~30 | High selectivity | Clinical candidate |
CC-90011 | Lysine-specific demethylase 1 | ~50 | Moderate | Clinical candidate |
GSK-LSD1 stands out due to its high potency and selectivity for lysine-specific demethylase 1 compared to other inhibitors, making it a valuable tool for both research and potential therapeutic applications .